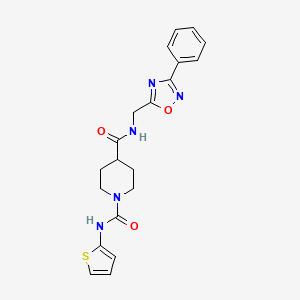

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c26-19(21-13-16-22-18(24-28-16)14-5-2-1-3-6-14)15-8-10-25(11-9-15)20(27)23-17-7-4-12-29-17/h1-7,12,15H,8-11,13H2,(H,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPICAMBHFMYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine core substituted with various functional groups, including an oxadiazole ring and a thiophene moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.

Chemical Structure

The molecular formula of this compound is C17H16N4O3S. The structural representation highlights the oxadiazole and thiophene components which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant biological activities. Specifically, this compound may possess antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity. Studies have documented their effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Research has indicated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 21c | 4–8 | M. tuberculosis |

| 21a-b | 8–16 | M. kansasii |

Anticancer Activity

Recent studies have explored the anticancer potential of similar oxadiazole derivatives. For example:

- MCF-7 Cell Line : Compounds derived from oxadiazole exhibited cytotoxic effects with IC50 values in the micromolar range.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 17a | 0.65 | MCF-7 |

| 17b | 2.41 | MCF-7 |

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : Strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins have been noted.

Case Studies

Several studies have been conducted on related compounds that share structural similarities with N4-(...):

- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity and found significant inhibition against dormant states of Mycobacterium bovis.

- Desai et al. (2016) : Focused on pyridine-based oxadiazole derivatives showing promising antitubercular effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a piperidine-carboxamide scaffold with other derivatives but differs in heterocyclic substituents. For example, 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol () replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces a thiol group. Key distinctions include:

- Heterocycles: The oxadiazole (O, N₂) in the target compound vs. triazole (N₃) in the analog.

- Substituents : The target compound’s thiophene and phenyl groups contrast with the triazole derivative’s ethyl and thiol groups. Thiophene may improve metabolic stability compared to phenyl due to reduced susceptibility to cytochrome P450 oxidation.

Physicochemical Properties

Research Findings

- Oxadiazoles are recognized as bioisosteres for esters/carboxylic acids, improving metabolic stability compared to triazoles, which are prone to oxidation at sulfur atoms .

- Thiophene-containing compounds often exhibit enhanced bioavailability over phenyl analogs due to favorable pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.